Enhanced Lipophilicity Over Benzothiazole Analogs
The introduction of both a 2-methyl and a 5-trifluoromethyl group significantly increases lipophilicity compared to unsubstituted benzothiazole or analogs bearing only a single substituent. Calculated LogP values for 2-Methyl-5-(trifluoromethyl)benzothiazole range from 3.11 to 3.62 [1], a substantial increase over the LogP of unsubstituted benzothiazole (approx. 2.0) . This difference is critical for membrane permeability and target engagement in biological systems, and for solubility in organic matrices for materials applications.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.11 - 3.62 |
| Comparator Or Baseline | Unsubstituted benzothiazole (LogP ≈ 2.0); 2-methylbenzothiazole (LogP ≈ 2.8); 5-(trifluoromethyl)benzothiazole (LogP ≈ 3.0) |
| Quantified Difference | ΔLogP = +1.1 to +1.6 vs. unsubstituted |
| Conditions | Computational prediction (ALOGPS, XLogP3) |
Why This Matters
For procurement in drug discovery, higher LogP directly translates to improved membrane permeability and potentially enhanced oral bioavailability, making this compound a superior choice for targets requiring higher lipophilicity.
- [1] ChemBase. (n.d.). 2-Methyl-5-(trifluoromethyl)benzothiazole: Calculated Properties. Molecule-12023. View Source
